Cas no 111113-48-5 (ethyl 3-(2-nitrophenyl)aminopropanoate)

ethyl 3-(2-nitrophenyl)aminopropanoate structure
111113-48-5 structure
商品名:ethyl 3-(2-nitrophenyl)aminopropanoate
CAS番号:111113-48-5
MF:C11H14N2O4
メガワット:238.239862918854
CID:6329349
PubChem ID:13962025

ethyl 3-(2-nitrophenyl)aminopropanoate 化学的及び物理的性質

名前と識別子

    • ethyl 3-(2-nitrophenyl)aminopropanoate
    • EN300-12980189
    • AKOS009117773
    • Ethyl 3-((2-nitrophenyl)amino)propanoate
    • 111113-48-5
    • ethyl 3-[(2-nitrophenyl)amino]propanoate
    • インチ: 1S/C11H14N2O4/c1-2-17-11(14)7-8-12-9-5-3-4-6-10(9)13(15)16/h3-6,12H,2,7-8H2,1H3
    • InChIKey: CSCGZBMIVYYGRC-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(CCNC1C=CC=CC=1[N+](=O)[O-])=O

計算された属性

  • せいみつぶんしりょう: 238.09535693g/mol
  • どういたいしつりょう: 238.09535693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 84.2Ų

ethyl 3-(2-nitrophenyl)aminopropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12980189-0.25g
ethyl 3-[(2-nitrophenyl)amino]propanoate
111113-48-5
0.25g
$432.0 2023-05-25
Enamine
EN300-12980189-0.5g
ethyl 3-[(2-nitrophenyl)amino]propanoate
111113-48-5
0.5g
$451.0 2023-05-25
Enamine
EN300-12980189-10000mg
ethyl 3-[(2-nitrophenyl)amino]propanoate
111113-48-5
10000mg
$2085.0 2023-09-30
Enamine
EN300-12980189-500mg
ethyl 3-[(2-nitrophenyl)amino]propanoate
111113-48-5
500mg
$465.0 2023-09-30
Enamine
EN300-12980189-1000mg
ethyl 3-[(2-nitrophenyl)amino]propanoate
111113-48-5
1000mg
$485.0 2023-09-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581132-500mg
Ethyl 3-((2-nitrophenyl)amino)propanoate
111113-48-5 98%
500mg
¥11050.00 2024-08-09
Enamine
EN300-12980189-1.0g
ethyl 3-[(2-nitrophenyl)amino]propanoate
111113-48-5
1g
$470.0 2023-05-25
Enamine
EN300-12980189-0.1g
ethyl 3-[(2-nitrophenyl)amino]propanoate
111113-48-5
0.1g
$414.0 2023-05-25
Enamine
EN300-12980189-5.0g
ethyl 3-[(2-nitrophenyl)amino]propanoate
111113-48-5
5g
$1364.0 2023-05-25
Enamine
EN300-12980189-0.05g
ethyl 3-[(2-nitrophenyl)amino]propanoate
111113-48-5
0.05g
$395.0 2023-05-25

ethyl 3-(2-nitrophenyl)aminopropanoate 関連文献

ethyl 3-(2-nitrophenyl)aminopropanoateに関する追加情報

Ethyl 3-(2-Nitrophenyl)Aminopropanoate: A Comprehensive Overview

Ethyl 3-(2-nitrophenyl)aminopropanoate, identified by the CAS number 111113-48-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a nitrophenyl group with an amino propanoate moiety. The ethyl group serves as an ester, while the 2-nitrophenyl substituent introduces a nitro group onto the benzene ring, contributing to the compound's reactivity and potential applications.

Recent studies have highlighted the importance of ethyl 3-(2-nitrophenyl)aminopropanoate in various chemical reactions. Its structure allows for versatile reactivity, making it a valuable intermediate in the synthesis of more complex molecules. For instance, researchers have explored its role in the formation of heterocyclic compounds, which are crucial in drug discovery and agrochemical development. The amino propanoate group is particularly noted for its ability to participate in nucleophilic substitutions and condensation reactions, further expanding its utility.

The 2-nitrophenyl group within the molecule is a key feature that influences its electronic properties. Nitro groups are strong electron-withdrawing groups, which can significantly alter the reactivity of aromatic rings. This makes ethyl 3-(2-nitrophenyl)aminopropanoate an attractive candidate for exploring aromatic substitution reactions. Recent advancements in transition metal-catalyzed coupling reactions have demonstrated how this compound can be used to synthesize biologically active compounds with high efficiency.

In terms of applications, ethyl 3-(2-nitrophenyl)aminopropanoate has shown promise in the pharmaceutical industry. Its ability to act as a precursor for bioactive molecules has led to its use in the development of potential drug candidates. For example, studies have indicated that derivatives of this compound may exhibit anti-inflammatory or anticancer properties. The amino propanoate moiety is particularly advantageous in this context, as it can facilitate interactions with biological targets such as enzymes or receptors.

Moreover, the synthesis of ethyl 3-(2-nitrophenyl)aminopropanoate has been optimized through green chemistry approaches. Researchers have developed environmentally friendly methods to produce this compound, reducing waste and improving sustainability. These methods often involve catalytic systems or solvent-free conditions, aligning with current trends toward eco-friendly chemical processes.

Looking ahead, the potential of ethyl 3-(2-nitrophenyl)aminopropanoate lies not only in its current applications but also in its capacity for further functionalization. By modifying different parts of its structure—such as altering the ester group or introducing additional substituents—scientists can tailor its properties for specific purposes. This adaptability positions it as a valuable tool in both academic research and industrial applications.

In conclusion, ethyl 3-(2-nitrophenyl)aminopropanoate (CAS No. 111113-48-5) is a multifaceted compound with a rich potential for exploration and application. Its unique structure and reactivity make it a cornerstone in modern organic synthesis and pharmacology. As research continues to uncover new insights into its properties and uses, this compound is poised to play an even greater role in advancing scientific and technological frontiers.

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